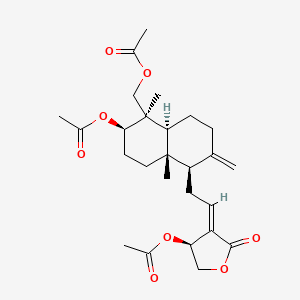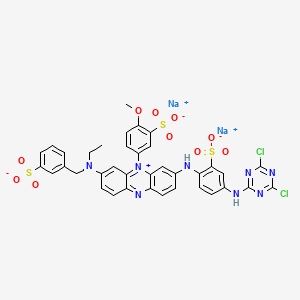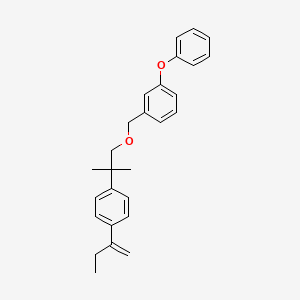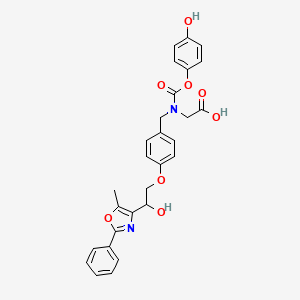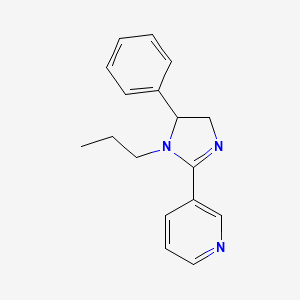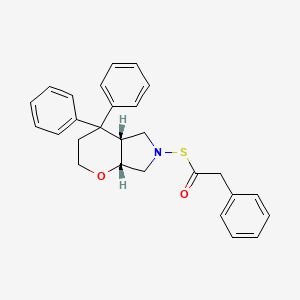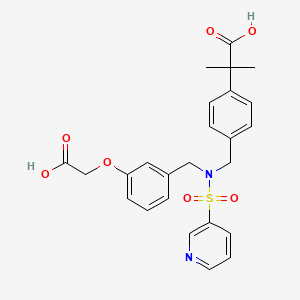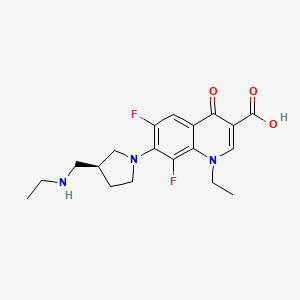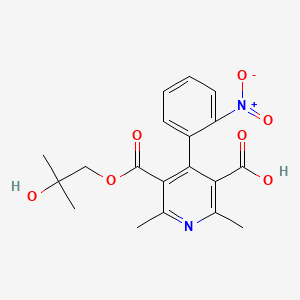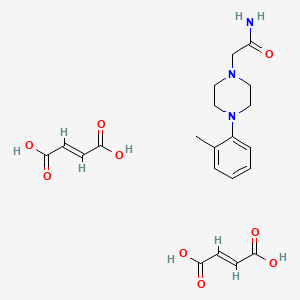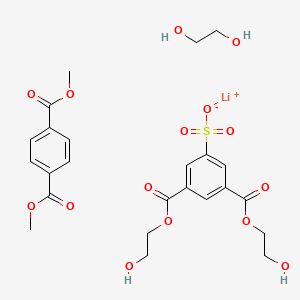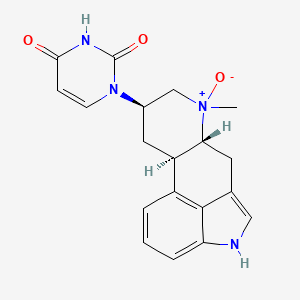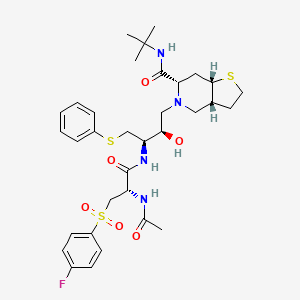
(S)-(+)-Lysine salt of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is a chiral compound with significant applications in various scientific fields. This compound is notable for its unique structural features, including the presence of difluorobiphenyl and oxobutanoic acid moieties, which contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid typically involves several key steps:
-
Formation of the Biphenyl Core: : The initial step involves the synthesis of the 2’,4’-difluorobiphenyl core. This can be achieved through a Suzuki coupling reaction between 2,4-difluorophenylboronic acid and a suitable aryl halide under palladium-catalyzed conditions.
-
Introduction of the Oxobutanoic Acid Moiety: : The next step is the introduction of the oxobutanoic acid group. This can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and the difluorobiphenyl intermediate.
-
Chiral Resolution: : The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Formation of the Lysine Salt: : Finally, the (S)-enantiomer is reacted with lysine to form the lysine salt. This step typically involves mixing the (S)-enantiomer with lysine in an appropriate solvent and isolating the resulting salt through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling and acylation reactions, as well as automated systems for chiral resolution and salt formation to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobiphenyl moiety is crucial for its binding affinity, while the oxobutanoic acid group influences its reactivity and stability.
相似化合物的比较
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The parent compound without the lysine salt.
®-(-)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The enantiomeric form.
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutanoic acid: A reduced form without the oxo group.
Uniqueness
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is unique due to its chiral nature and the presence of both lysine and difluorobiphenyl moieties. These features confer specific binding properties and biological activities that distinguish it from similar compounds.
This detailed overview provides a comprehensive understanding of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
属性
CAS 编号 |
161692-95-1 |
|---|---|
分子式 |
C23H28F2N2O5 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
(2S)-2,6-diaminohexanoic acid;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14F2O3.C6H14N2O2/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;7-4-2-1-3-5(8)6(9)10/h2-7,9-10H,8H2,1H3,(H,21,22);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI 键 |
UQANTCBTGSTEGV-ZSCHJXSPSA-N |
手性 SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


